molecular formula C15H16N2O3 B5881291 N,N-diallyl-3-(3-nitrophenyl)acrylamide

N,N-diallyl-3-(3-nitrophenyl)acrylamide

Cat. No.: B5881291
M. Wt: 272.30 g/mol
InChI Key: JXQDYUZJQYYKDK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-3-(3-nitrophenyl)acrylamide is an acrylamide derivative characterized by a 3-nitrophenyl group attached to the α-carbon of the acrylamide backbone and two allyl groups substituted on the amide nitrogen. The diallyl substituents introduce steric and electronic effects that may influence reactivity, solubility, and intermolecular interactions compared to simpler acrylamide analogs.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-10-16(11-4-2)15(18)9-8-13-6-5-7-14(12-13)17(19)20/h3-9,12H,1-2,10-11H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQDYUZJQYYKDK-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural differences among 3-(3-nitrophenyl)acrylamide derivatives lie in the substituents on the amide nitrogen and additional modifications to the phenyl ring. Key analogs include:

Compound Name N-Substituent Phenyl Substituent Key Features
N,N-Diallyl-3-(3-nitrophenyl)acrylamide Diallyl 3-Nitro High steric hindrance, potential for polymerization
(2E)-N-(4-Methylbenzyl)-3-(3-nitrophenyl)acrylamide 4-Methylbenzyl 3-Nitro Moderate lipophilicity, anticancer activity
(E)-N-(4-Methoxyphenyl)-3-(3-nitrophenyl)acrylamide 4-Methoxyphenyl 3-Nitro Electron-donating methoxy group, high melting point (195–197°C)
2-Cyano-3-(3-nitrophenyl)acrylamide Cyano group (C≡N) 3-Nitro Electron-withdrawing cyano group, high yield (94%)
N-(4-Nitrophenyl)acrylamide 4-Nitrophenyl None Simpler structure, polymer precursor

Physical Properties

  • 4-Methoxyphenyl analog: 195–197°C . Cyano analog: 147–149°C .
  • Spectral Data :
    • ¹H NMR : The vinylic protons (Hα and Hβ) in acrylamides typically resonate between δ 6.5–8.5 ppm. For example, in (2E)-N-(4-methylbenzyl)-3-(3-nitrophenyl)acrylamide, Hα and Hβ appear at δ 6.84 (J = 15.8 Hz) and δ 7.57 (J = 15.7 Hz), respectively . The diallyl groups would likely cause upfield shifts due to electron donation.
    • IR : Stretching vibrations for the amide C=O (∼1650–1700 cm⁻¹) and nitro group (∼1520–1350 cm⁻¹) are consistent across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.